(R)-Bromophenylacetic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

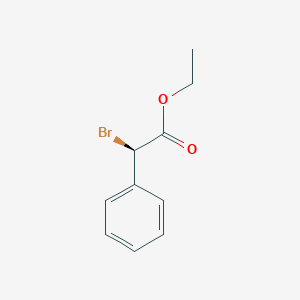

(R)-Bromophenylacetic acid ethyl ester is a brominated derivative of phenylacetic acid, where the phenyl group is substituted with a bromine atom and the carboxylic acid group is esterified with ethanol

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with (R)-phenylacetic acid and bromine.

Halogenation: The phenyl ring undergoes bromination to introduce the bromine atom, forming (R)-bromophenylacetic acid.

Esterification: The carboxylic acid group of (R)-bromophenylacetic acid is then esterified with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield this compound.

Industrial Production Methods:

Batch Process: Large-scale production often employs a batch process where the reaction mixture is heated under reflux to ensure complete conversion.

Purification: The product is purified through recrystallization or distillation to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can be oxidized to form (R)-bromophenylacetic acid.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming (R)-phenylacetic acid ethyl ester.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are common reagents.

Substitution: Various nucleophiles (e.g., sodium hydroxide, ammonia) are used in substitution reactions.

Major Products Formed:

Oxidation: (R)-Bromophenylacetic acid

Reduction: (R)-Phenylacetic acid ethyl ester

Substitution: (R)-Bromoalkyl derivatives

科学研究应用

Pharmaceutical Applications

1.1 Synthesis of Drug Intermediates

(R)-Bromophenylacetic acid ethyl ester is utilized as an intermediate in the synthesis of various pharmaceuticals, especially anti-inflammatory and analgesic agents. Its structural properties facilitate the development of compounds that target pain and inflammation pathways effectively .

1.2 Enantioselective Synthesis

The compound is crucial in enantioselective synthesis processes, where lipases are employed to resolve racemic mixtures into their enantiomers. For instance, studies have shown that lipases from Yarrowia lipolytica can effectively discriminate between the (R) and (S) forms of bromophenylacetic acid ethyl ester, enhancing the production of desired enantiomers with high selectivity .

Biocatalysis

2.1 Lipase-Catalyzed Reactions

Lipases are enzymes that catalyze the hydrolysis of esters, including bromophenylacetic acid ethyl ester. The use of engineered lipases has demonstrated improved enantioselectivity for this compound, making it a valuable substrate in biocatalytic processes. For example, variants of YlLIP2 lipase have shown increased efficiency in resolving (RS)-bromophenylacetic acid esters, achieving enantioselectivity factors (E values) exceeding 200 .

2.2 Case Study: Kinetic Resolution

A notable case study involved the kinetic resolution of (RS)-bromophenylacetic acid ethyl ester using engineered lipases. The results indicated significant improvements in reaction rates and selectivity when specific amino acid residues were mutated within the enzyme's active site, demonstrating the potential for tailored biocatalysts in pharmaceutical applications .

Chemical Research

3.1 Building Block for Chemical Synthesis

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its bromine substituent allows for further functionalization and modification, making it a versatile starting material in organic synthesis .

3.2 Structural Investigations

Research has focused on understanding the structural properties of this compound to optimize its use in various reactions. Investigations into its interaction with different lipases have provided insights into improving enzyme efficiency and selectivity, which are critical for industrial applications .

Data Tables

作用机制

The mechanism by which (R)-Bromophenylacetic acid ethyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied.

相似化合物的比较

Bromophenylacetic acid: Lacks the ethyl ester group.

Phenylacetic acid ethyl ester: Lacks the bromine atom.

Bromophenylacetic acid methyl ester: Similar structure but with a methyl ester group instead of ethyl.

Uniqueness: (R)-Bromophenylacetic acid ethyl ester is unique due to its specific stereochemistry (R-enantiomer) and the presence of both bromine and the ethyl ester group, which influence its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

化学反应分析

Key Methods:

-

Direct esterification :

4-Bromophenylacetic acid+EtOHH2SO4(R/S)-Bromophenylacetic acid ethyl ester+H2O

4-Bromophenylacetic acid reacts with ethanol in the presence of sulfuric acid to yield the ethyl ester (95% yield) . -

Enzymatic resolution :

Lipases such as Candida rugosa CRL1 and Yarrowia lipolytica Lip2p exhibit high enantioselectivity (E>200) for the (S)-enantiomer during hydrolysis of racemic ethyl esters. Variants like Lip2p-V232F reverse selectivity to favor the (R)-enantiomer (E≈300) .

| Enzyme | Substrate | Enantioselectivity (E) | Preference |

|---|---|---|---|

| C. rugosa CRL1 | Ibuprofen ethyl ester | 247 | (S) |

| Y. lipolytica Lip2p | Bromophenylacetic ester | 52 → 300 (V232F variant) | (R) |

Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions, yielding bromophenylacetic acid or its salts.

Reaction Pathways:

-

Basic hydrolysis :

(R)-Bromophenylacetic acid ethyl ester+OH−→(R)-Bromophenylacetic acid+EtOH -

Acidic transesterification :

In methanol with H2SO4, the ethyl ester converts to the methyl ester .

Nucleophilic Substitution at the Aromatic Ring

The bromine atom participates in palladium-catalyzed coupling reactions, enabling aryl functionalization.

Example Reactions:

-

Suzuki-Miyaura coupling :

(R)-Bromophenylacetic ester+Ar-B(OH)2Pd(PPh3)4(R)-Biarylacetic ester+B(OH)3Used to synthesize complex biaryl derivatives for pharmaceuticals .

-

Radical-mediated decarboxylation :

Bromine can act as a leaving group in radical reactions. For example, N-acyloxy-2-pyridinethiones generate radicals that abstract bromine, forming alkyl halides .

Radical and Carbocation Rearrangements

The bromophenyl group influences stability of intermediates in rearrangement reactions:

-

Neophyl radical rearrangement :

Radical→Rearranged product (via 1,2-shift)

Radical intermediates from bromophenylacetic esters undergo 1,2-phenyl shifts, forming products like 1-phenyl-2-methyl-2-bromopropane . -

Carbocation stability :

Bromine’s electron-withdrawing effect destabilizes carbocations, favoring alternative pathways like direct substitution over hydride shifts .

Mechanistic Insights from DFT Studies

Computational analyses reveal:

属性

IUPAC Name |

ethyl (2R)-2-bromo-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTKLDMYHTUESO-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。